An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5)
An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 2-Aminothiazole-5-sulfonamide (CAS 63735-95-5). This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering detailed information for research and experimental purposes.
Physicochemical and Spectroscopic Properties
2-Aminothiazole-5-sulfonamide is a crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.[1] The presence of both the amino and sulfonamide functional groups allows for significant hydrogen bonding, which contributes to its solid state.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 63735-95-5 | [1] |
| Molecular Formula | C₃H₅N₃O₂S₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Boiling Point | 471.5 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | 239.0 ± 26.5 °C | [1] |
| LogP | -1.51 | [1] |
| Polar Surface Area | 135.69 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Solubility | The sulfonamide group is expected to enhance water solubility.[1] | |
| Melting Point | Not extensively reported in the literature. The parent compound, 2-aminothiazole, has a melting point of 86-93°C. The addition of the sulfonamide group is expected to increase the melting point.[1] |
Spectroscopic Data
| Spectroscopy | Chemical Shift (δ) / m/z | Assignment | Reference |
| ¹H NMR | ~6.8-7.3 ppm (singlet) | Thiazole ring proton | [1] |
| ~5.9-6.2 ppm (broad singlet) | Amino group protons (-NH₂) | [1] | |
| Solvent-dependent (broad signal) | Sulfonamide protons (-SO₂NH₂) | [1] | |
| ¹³C NMR | ~160-170 ppm | C-2 (carbon bearing the amino group) | [1] |
| ~120-140 ppm | C-5 (carbon with the sulfonamide substituent) | [1] | |
| Mass Spectrometry | 179 (protonated molecular ion [M+H]⁺) | Molecular Ion | [1] |
| UV-Visible | ~265 nm | π-π* electronic transition of the thiazole ring | [1] |
Synthesis and Reactivity
The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a classic method.[1] This involves the condensation of an α-haloketone with thiourea.[1] For 2-Aminothiazole-5-sulfonamide, a common synthetic approach involves the sulfonylation of 2-aminothiazole.
Generalized Experimental Protocol for Synthesis
This protocol describes a general method for the N-sulfonylation of 2-aminothiazole, which is a key step in the synthesis of related sulfonamide derivatives.
Materials:
-
2-aminothiazole
-
Appropriate sulfonyl chloride (e.g., chlorosulfonic acid followed by amination)
-
Sodium carbonate
-
Dichloromethane
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) and sodium carbonate (1.5 equivalents) in dichloromethane.
-
Stir the mixture at room temperature.
-
Slowly add the sulfonyl chloride (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add distilled water to the mixture.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[2]
Chemical Reactivity
The reactivity of 2-Aminothiazole-5-sulfonamide is dictated by its primary functional groups:
-
Amino Group: The amino group at the 2-position is nucleophilic and can undergo acylation, alkylation, and condensation reactions.[1]
-
Sulfonamide Group: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions and can participate in nucleophilic substitution reactions.[1]
-
Thiazole Ring: The thiazole core can undergo electrophilic aromatic substitution.[1]
Biological Activity and Mechanism of Action
Derivatives of 2-aminothiazole exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]
Anticancer Activity
2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4]
Mechanism of Action: The anticancer effects are often attributed to the inhibition of various kinases and other enzymes involved in cell proliferation and survival.[5] For instance, some derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent apoptosis.[5]
Enzyme Inhibition
Sulfonamides are a well-known class of carbonic anhydrase inhibitors.[6][7] These enzymes play a crucial role in pH regulation and other physiological processes in both humans and pathogens.[6]
Mechanism of Action: The deprotonated sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity.[6] This inhibition can disrupt the pH balance and metabolic processes of pathogenic bacteria or cancer cells, leading to a therapeutic effect.[6][7]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activity of 2-Aminothiazole-5-sulfonamide and its derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Aminothiazole-5-sulfonamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-Aminothiazole-5-sulfonamide and a vehicle control (DMSO).
-
Incubate for another 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
References
- 1. Buy 2-Aminothiazole-5-sulfonamide | 63735-95-5 [smolecule.com]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
